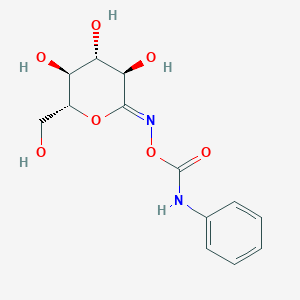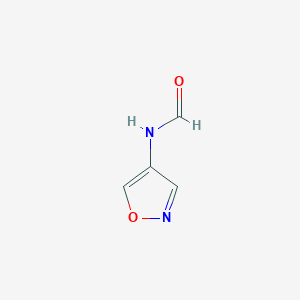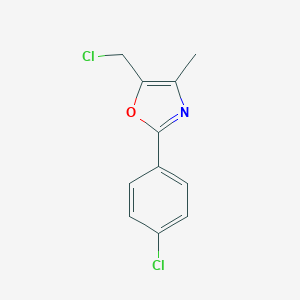
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole
Descripción general
Descripción
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole, also known as CMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CMOX is a heterocyclic compound that contains both chlorine and methyl groups, making it a useful tool for investigating the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is related to its ability to form adducts with DNA. These adducts can interfere with DNA replication and transcription, leading to cellular damage and potentially cell death. Additionally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole can alter the conformation of proteins that interact with DNA, further impacting cellular processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole are largely related to its ability to induce DNA damage. This can lead to a variety of cellular responses, including the activation of DNA repair mechanisms and the induction of apoptosis. Additionally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole can alter the conformation of proteins that interact with DNA, potentially impacting various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole in lab experiments is its ability to induce DNA damage in a controlled manner. This can be useful for studying the mechanisms of DNA damage and repair, as well as for investigating the effects of DNA damage on cellular processes. However, one limitation of using 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is its potential toxicity, which can impact the viability of cells in culture.
Direcciones Futuras
There are several potential future directions for the use of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole in scientific research. One area of interest is the study of the effects of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole on specific cellular processes, such as DNA replication or transcription. Additionally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole could be used to investigate the mechanisms of various DNA repair pathways, or to study the effects of DNA damage on specific cellular pathways. Finally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole could be used in the development of new cancer therapies, as it has been shown to induce DNA damage in cancer cells.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole has been used in a variety of scientific research applications, including the study of DNA damage and repair mechanisms. Specifically, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole has been shown to induce DNA damage through the formation of adducts, which can then be repaired by various cellular mechanisms. Additionally, 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole has been used in the study of protein-DNA interactions, as it can bind to DNA and alter the conformation of associated proteins.
Propiedades
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHZCQPFSIKTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564204 | |
| Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole | |
CAS RN |
109544-39-0 | |
| Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



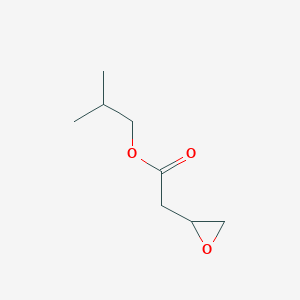



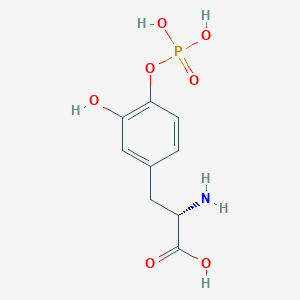
![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)


![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)
